molecular formula C19H18N4OS B2953700 N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 892438-27-6

N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2953700
CAS RN: 892438-27-6
M. Wt: 350.44
InChI Key: FMCKBBLJAOCHSZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as DPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. Additionally, N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and neuroprotection. Additionally, N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is the development of N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide and its potential therapeutic applications. Other future directions include exploring the use of N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in combination with other drugs or therapies, as well as investigating the effects of N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide on other physiological systems.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves a series of chemical reactions, including the condensation of 3,5-dimethylphenylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 6-(pyridin-2-yl)pyridazin-3-amine. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has anti-cancer properties, inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-9-14(2)11-15(10-13)21-18(24)12-25-19-7-6-17(22-23-19)16-5-3-4-8-20-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCKBBLJAOCHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

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